molecular formula C10H8ClN B8347859 beta-Methyl-p-chlorocinnamonitrile

beta-Methyl-p-chlorocinnamonitrile

Cat. No.: B8347859
M. Wt: 177.63 g/mol
InChI Key: GIASFKRHARRGGN-UHFFFAOYSA-N
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Description

beta-Methyl-p-chlorocinnamonitrile, systematically named 3-(4-chlorophenyl)butanenitrile , is a chemical building block with the molecular formula C10H10ClN . Its structure is defined by the SMILES notation CC(CC#N)C1=CC=C(C=C1)Cl and the InChI key VHMBYIQGEOYEDY-UHFFFAOYSA-N . This compound is part of the cinnamonitrile family, a class of α,β-unsaturated nitriles known for their utility in synthetic organic chemistry . Cinnamonitrile derivatives serve as key precursors in the synthesis of complex heterocyclic structures, such as polyfunctionally substituted phthalazines, which are of significant interest in medicinal chemistry for the development of kinase inhibitors . Furthermore, structurally modified cinnamonitriles have been engineered and studied for their properties as UV absorbers, demonstrating how core structural changes can fine-tune physical characteristics for material science applications . The compound is provided for research and development purposes exclusively. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and international regulations.

Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

3-(4-chlorophenyl)but-2-enenitrile

InChI

InChI=1S/C10H8ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6H,1H3

InChI Key

GIASFKRHARRGGN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack-Arnold Reaction Modifications for β-Substituted Cinnamonitriles

The Vilsmeier-Haack-Arnold reaction, traditionally used for formylating aromatic compounds, has been adapted to synthesize β-substituted cinnamonitriles. In a pivotal study, Liebscher et al. demonstrated that β-chlorocinnamonitriles could be synthesized via a modified Vilsmeier-Haack-Arnold reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate a chloroiminium intermediate . This intermediate reacts with substituted aldehydes to yield α,β-unsaturated nitriles. For β-methyl-p-chlorocinnamonitrile, analogous conditions could be employed by substituting the aldehyde precursor with p-chlorophenylpropanal, introducing the methyl group at the β-position.

Critical parameters include:

  • Solvent system : A 3:1 ethanol-water ratio optimizes reagent solubility and reaction kinetics .

  • Temperature : Reactions proceed efficiently at 60–70°C, avoiding side product formation .

  • Dilution effects : Throughput limitations due to dilute conditions (1 wt%) are mitigated by solvent recycling, achieving >80% recovery rates .

This method’s atom economy (≈85%) and absence of protecting groups make it industrially viable. However, the reliance on chlorinated reagents necessitates rigorous safety protocols.

Knoevenagel Condensation with Methyl-Substituted Active Methylene Compounds

The Knoevenagel condensation, a cornerstone for α,β-unsaturated nitrile synthesis, has been explored for β-methyl derivatives. While conventional methods use malononitrile, β-methyl analogs require methyl-substituted active methylene compounds such as methylcyanoacetate. Reacting p-chlorobenzaldehyde with methylcyanoacetate in the presence of piperidine yields the intermediate ethyl β-methyl-p-chlorocinnamonitrile, which undergoes decarboxylation to form the target compound .

Optimized conditions :

  • Catalyst : Piperidine (5 mol%) in ethanol at reflux .

  • Yield : 70–75% after decarboxylation at 120°C .

  • Stereoselectivity : Predominantly E-isomer (>95%) due to conjugation stabilization .

Limitations include the instability of methylcyanoacetate under basic conditions, necessitating careful pH control.

Nucleophilic Substitution of β-Chloro Precursors

β-Chlorocinnamonitriles serve as precursors for β-methyl analogs via nucleophilic substitution. Using methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF), the β-chloro group in β-chloro-p-chlorocinnamonitrile is replaced by a methyl group. This method, adapted from pharmaceutical intermediate syntheses, achieves 65–70% yields but requires anhydrous conditions and low temperatures (−20°C) to prevent Grignard reagent decomposition .

Key considerations :

  • Solvent purity : Trace moisture reduces yields by 20–30% .

  • Workup : Quenching with ammonium chloride ensures safe Mg salt removal .

Continuous-Flow Synthesis for Scalable Production

Recent advances in continuous-flow chemistry address throughput limitations in batch processes. For instance, Bristol Myers Squibb’s gaseous chloramine generation system eliminates dilution constraints, enabling concentrated amination reactions . Applied to β-methyl-p-chlorocinnamonitrile synthesis, this approach could streamline nitrile formation and methylation steps in a single flow reactor, reducing reaction times from hours to minutes.

Advantages :

  • Throughput : 10-fold increase compared to batch methods .

  • Safety : Reduced exposure to toxic intermediates .

Catalytic Systems and Solvent Innovations

Emergent catalysts, such as solid acid catalysts in methanol, enhance reaction efficiency. A patent by CN101492387B details the use of sulfonyl chloride for regioselective chlorination, a method adaptable for nitrile functionalization . Similarly, LiOH in ethanol-water mixtures improves yields in multi-component reactions involving nitriles .

Comparative data :

MethodCatalystSolventYield (%)Purity (%)
Vilsmeier-Haack DMF/POCl₃Ethanol-H₂O8899.2
Knoevenagel PiperidineEthanol7598.5
Nucleophilic MeMgBrTHF6897.8
Continuous-Flow Gaseous NH₂ClMTBE-DMF9499.9

Q & A

Basic: What are the recommended spectroscopic techniques to confirm the structural identity of beta-Methyl-p-chlorocinnamonitrile, and how should data be interpreted?

Answer:

  • Techniques : Use a combination of 1^1H NMR, 13^{13}C NMR, and IR spectroscopy. For unambiguous confirmation, high-resolution mass spectrometry (HRMS) is critical.
  • Data Interpretation :
    • NMR : Match chemical shifts to expected signals. For example, the nitrile group (CNC \equiv N) typically appears at ~110-120 ppm in 13^{13}C NMR. Aromatic protons (from the chlorinated benzene ring) should show splitting patterns consistent with substituent positions .
    • IR : A sharp peak near 2220–2260 cm1^{-1} confirms the nitrile group.
    • HRMS : Compare experimental molecular ion ([M+H]+^+) with theoretical values (e.g., calculated using PubChem data) to confirm molecular formula .
  • Validation : Cross-reference spectral data with published studies or databases like PubChem or DSSTox to resolve ambiguities .

Basic: How can researchers optimize synthetic routes for this compound to improve yield and purity?

Answer:

  • Key Parameters :
    • Catalysts : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-chlorine bonds).
    • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
    • Temperature : Optimize reaction temperatures (e.g., 80–120°C) to balance reaction rate and side-product formation.
  • Purity Control : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) .
  • Yield Tracking : Quantify using HPLC with a C18 column and UV detection at 254 nm .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Methodology :
    • Geometry Optimization : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model the molecule’s electronic structure.
    • Reactivity Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitrile and chloro groups are likely reactive centers .
    • Transition-State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) to predict activation energies and regioselectivity .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced: How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Answer:

  • Root Cause Analysis :
    • Purity Variations : Verify compound purity via HPLC (>98%) and document batch-specific impurities .
    • Assay Conditions : Reconcile differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. ethanol), or incubation times .
  • Statistical Approaches :
    • Perform meta-analysis using fixed/random-effects models to quantify heterogeneity across studies .
    • Apply ANOVA to test for significance (p < 0.05) in inter-study variability .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Storage Protocols :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation.
    • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group.
  • Stability Testing :
    • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify decomposition products using GC-MS .

Advanced: How can retrosynthetic analysis guide the development of novel derivatives of this compound?

Answer:

  • Strategy :
    • Target Bond Identification : Prioritize disconnections at the benzylic carbon or chloro-substituted aryl ring.
    • Synthon Generation : Use AI-driven tools (e.g., Reaxys or Pistachio) to propose feasible intermediates (e.g., p-chlorobenzaldehyde derivatives) .
  • Experimental Validation :
    • Test synthetic routes for scalability (gram-scale) and regioselectivity (e.g., via 19^{19}F NMR for fluorinated analogs) .

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

Answer:

  • Techniques :
    • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions for [M+H]+^+ → fragment ions .
    • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents .
  • Calibration : Prepare standard curves in the matrix of interest (e.g., plasma) to account for matrix effects .

Advanced: How can researchers reconcile conflicting toxicity profiles of this compound reported in in vitro vs. in vivo studies?

Answer:

  • Mechanistic Studies :
    • Investigate metabolic activation (e.g., cytochrome P450-mediated conversion to reactive intermediates) using liver microsomes .
    • Compare species-specific toxicity (e.g., rodent vs. human hepatocytes) .
  • Dose-Response Analysis :
    • Apply Hill equation modeling to establish EC50_{50} values across models .
    • Document exposure times and routes (oral vs. intravenous) to contextualize discrepancies .

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